2-(naphthalen-2-yloxy)-N'-[(E)-pyridin-4-ylmethylidene]propanehydrazide
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Overview
Description
2-(NAPHTHALEN-2-YLOXY)-N’-[(E)-(PYRIDIN-4-YL)METHYLIDENE]PROPANEHYDRAZIDE is a complex organic compound characterized by the presence of naphthalene and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(NAPHTHALEN-2-YLOXY)-N’-[(E)-(PYRIDIN-4-YL)METHYLIDENE]PROPANEHYDRAZIDE typically involves the reaction of naphthalen-2-yloxy compounds with pyridine derivatives under specific conditions. The reaction often requires the use of hydrazine derivatives and aldehydes or ketones to form the hydrazide linkage. Common solvents used in the synthesis include ethanol and methanol, and the reactions are usually carried out under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(NAPHTHALEN-2-YLOXY)-N’-[(E)-(PYRIDIN-4-YL)METHYLIDENE]PROPANEHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinone derivatives, while reduction may produce hydrazine derivatives .
Scientific Research Applications
2-(NAPHTHALEN-2-YLOXY)-N’-[(E)-(PYRIDIN-4-YL)METHYLIDENE]PROPANEHYDRAZIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 2-(NAPHTHALEN-2-YLOXY)-N’-[(E)-(PYRIDIN-4-YL)METHYLIDENE]PROPANEHYDRAZIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-(Naphthalen-2-yloxy)ethanol
- 2-(Naphthalen-2-yloxy)acetic acid
- 2-(Naphthalen-2-yloxy)propanoate
Uniqueness
2-(NAPHTHALEN-2-YLOXY)-N’-[(E)-(PYRIDIN-4-YL)METHYLIDENE]PROPANEHYDRAZIDE is unique due to its specific structural features, including the combination of naphthalene and pyridine rings linked by a hydrazide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C19H17N3O2 |
---|---|
Molecular Weight |
319.4 g/mol |
IUPAC Name |
2-naphthalen-2-yloxy-N-[(E)-pyridin-4-ylmethylideneamino]propanamide |
InChI |
InChI=1S/C19H17N3O2/c1-14(19(23)22-21-13-15-8-10-20-11-9-15)24-18-7-6-16-4-2-3-5-17(16)12-18/h2-14H,1H3,(H,22,23)/b21-13+ |
InChI Key |
MVUJDTYXCXVPOV-FYJGNVAPSA-N |
Isomeric SMILES |
CC(C(=O)N/N=C/C1=CC=NC=C1)OC2=CC3=CC=CC=C3C=C2 |
Canonical SMILES |
CC(C(=O)NN=CC1=CC=NC=C1)OC2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
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